Bis(1,1-dioxidotetrahydrothiophen-3-yl) carbonate
Description
Evolution of Cyclic Carbonate Chemistry in Synthetic Organic Transformations
Cyclic carbonates, particularly five- and six-membered rings, have become increasingly important as versatile intermediates in organic synthesis. rsc.org Their evolution from niche chemicals to mainstream building blocks is driven by their unique reactivity and the increasing demand for sustainable chemical processes. The synthesis of cyclic carbonates often involves the reaction of diols with phosgene (B1210022) or its derivatives, or more recently, through the environmentally benign cycloaddition of carbon dioxide to epoxides. rsc.orgresearchgate.net
In synthetic organic transformations, cyclic carbonates serve as valuable precursors to a variety of functional groups. For instance, they can undergo decarboxylation to yield epoxides, or be subjected to ring-opening reactions with a range of nucleophiles to produce valuable hydroxy-functionalized compounds. Their utility extends to their use as polar aprotic solvents and as monomers for the synthesis of polycarbonates and polyurethanes, highlighting their significance in polymer chemistry. rsc.orgnih.gov
Significance of Sulfone-Containing Heterocycles in Chemical Research
Sulfone-containing heterocycles are a class of compounds that have garnered considerable attention in chemical research, primarily due to the unique physicochemical properties imparted by the sulfonyl group. The high polarity, metabolic stability, and hydrogen bond accepting capability of the sulfone moiety make these heterocycles valuable scaffolds in medicinal chemistry and materials science.
One of the most prominent examples of a sulfone-containing heterocycle is sulfolane (B150427) (tetrahydrothiophene-1,1-dioxide), which is widely used as an industrial solvent due to its high boiling point, thermal stability, and miscibility with both water and hydrocarbons. liaodongchem.comnih.gov In the realm of medicinal chemistry, the sulfone group is a key component in a number of therapeutic agents, where it can influence the pharmacokinetic and pharmacodynamic properties of the molecule. Recent advances in organosulfur chemistry continue to provide novel methods for the synthesis and functionalization of these important heterocycles. nih.govresearchgate.net
Contextualization of Bis-Carbonates as Versatile Chemical Scaffolds
Bis-carbonates, molecules containing two carbonate functional groups, have emerged as important building blocks, particularly in the field of polymer chemistry. Their primary application lies in the synthesis of non-isocyanate polyurethanes (NIPUs), which offer a safer alternative to traditional polyurethanes derived from toxic isocyanates. rsc.orgnih.gov The synthesis of bis-carbonates is typically achieved through the reaction of diols with a carbonate precursor, such as phosgene or its derivatives, or through the carbonation of bis-epoxides. rsc.org
The versatility of bis-carbonate scaffolds stems from the ability to tune their properties by modifying the linker between the two carbonate groups. This allows for the synthesis of a wide range of NIPUs with tailored mechanical and thermal properties. The development of bio-based bis-carbonates is also an active area of research, aiming to produce more sustainable polymers. rsc.org
Overview of Research Trajectories for Complex Organosulfur Carbonates
The synthesis and study of complex organosulfur carbonates, such as Bis(1,1-dioxidotetrahydrothiophen-3-yl) carbonate, represent a relatively unexplored area of chemical research. Based on analogous chemistries, several research trajectories can be envisioned for this class of compounds. A primary focus would be the development of efficient synthetic routes. Drawing parallels with the synthesis of other bis-carbonates, a plausible approach would involve the reaction of 3,4-sulfolanediol with a suitable carbonate precursor, such as phosgene or a less hazardous equivalent like triphosgene (B27547) or carbonyldiimidazole. researchgate.net
Another significant research direction would be the investigation of the chemical and physical properties of these compounds. The presence of two highly polar sulfone groups is expected to impart a high degree of polarity and potentially interesting solubility characteristics. The thermal stability of such molecules would also be of interest, given the known stability of the sulfolane ring. liaodongchem.comnih.gov Furthermore, the potential of these molecules as monomers for the synthesis of novel sulfur-containing polymers could be explored. The resulting polymers might exhibit unique properties, such as enhanced thermal stability or specific interactions with other materials, making them suitable for advanced applications.
Current State of Knowledge on this compound Analogues
A comprehensive search of the scientific literature reveals a notable absence of studies specifically detailing the synthesis, properties, or applications of this compound. This suggests that the compound is either novel or has not been extensively investigated. However, the current state of knowledge on analogous compounds provides a foundation for predicting its potential chemistry.
Analogues can be broadly categorized into two groups: bis-carbonates derived from other diols and carbonates containing other sulfone- or sulfur-containing moieties. The synthesis of bis-carbonates from a variety of diols is well-established, with numerous examples in the literature focused on their use in NIPU production. rsc.orgnih.govrsc.org These studies provide a robust framework for the potential synthesis of the target molecule from 3,4-sulfolanediol.
On the other hand, while sulfolane itself is a well-characterized compound, its incorporation into a carbonate structure is not widely reported. liaodongchem.comnih.govchemimpex.com The chemical properties of sulfolane, such as its high polarity and stability, suggest that this compound would likely be a polar, high-boiling point solid with good thermal stability. Further research is needed to synthesize and characterize this and related compounds to validate these hypotheses and explore their potential applications.
Data Tables
Table 1: Properties of Representative Cyclic Carbonates and Sulfones
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Ethylene Carbonate | C3H4O3 | 88.06 | 243-248 | |
| Propylene Carbonate | C4H6O3 | 102.09 | 242 | |
| Sulfolane | C4H8O2S | 120.17 | 285 |
Structure
3D Structure
Properties
IUPAC Name |
bis(1,1-dioxothiolan-3-yl) carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O7S2/c10-9(15-7-1-3-17(11,12)5-7)16-8-2-4-18(13,14)6-8/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQHWEDDOLROQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1OC(=O)OC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Bis 1,1 Dioxidotetrahydrothiophen 3 Yl Carbonate
Catalytic Synthesis Approaches
Catalysis offers a powerful tool for the efficient and selective synthesis of carbonates. The activation of stable molecules like carbon dioxide (CO2) or the controlled reaction of epoxides can be achieved using various catalytic systems, providing greener alternatives to traditional methods.
Transition Metal Catalysis in Carbonate Formation from Epoxides and CO2
The coupling of carbon dioxide with epoxides is a highly atom-economical method for producing cyclic carbonates, which can be considered key intermediates or structural analogues for acyclic carbonates like Bis(1,1-dioxidotetrahydrothiophen-3-yl) carbonate. researchgate.netbenthamopen.com This transformation is effectively catalyzed by a variety of transition metal complexes. encyclopedia.pub The general mechanism involves the activation of the epoxide by the metal center, which acts as a Lewis acid. mdpi.com This is followed by a nucleophilic attack that opens the epoxide ring. Subsequent insertion of CO2 and intramolecular cyclization yields the carbonate product. mdpi.comnih.gov
Metal-salen complexes (where salen is a tetradentate Schiff base ligand) featuring metals like chromium, aluminum, and cobalt have been extensively studied for this purpose. benthamopen.com For instance, (salen)Cr complexes, when paired with a co-catalyst like (dimethylamino)pyridine (DMAP), have demonstrated high activity. benthamopen.com Similarly, (salen)Al catalysts in binary systems with quaternary ammonium (B1175870) salts (e.g., ⁿBu₄NBr) can afford cyclic carbonates with high selectivity under relatively mild conditions. benthamopen.com The choice of metal, ligand architecture, and co-catalyst can be fine-tuned to optimize reaction conditions and yields. encyclopedia.pub
| Catalyst System | Typical Epoxide Substrate | Reaction Conditions | Selectivity for Carbonate (%) | Reference |
|---|---|---|---|---|
| (salen)Cr(III)Cl / DMAP | Propylene Oxide | 100 °C, 8.6 bar CO2 | >99 | benthamopen.com |
| (salen)AlCl / ⁿBu₄NBr | Styrene Oxide | 25 °C, 0.6 MPa CO2 | 100 | benthamopen.com |
| (salen)Co(II) / DMAP | Propylene Oxide | 100 °C, 34 bar CO2 | 97 | benthamopen.com |
Organocatalysis in Stereoselective Cyclic Carbonate Synthesis
In recent years, organocatalysis has emerged as a powerful, metal-free alternative for carbonate synthesis. rsc.org These catalysts are often cheaper, less toxic, and more environmentally benign than their metal-based counterparts. mdpi.com For the synthesis of chiral carbonates, stereoselective organocatalysis is particularly valuable. rsc.org
Catalytic systems often employ a hydrogen bond donor (HBD) to activate the epoxide, making it more susceptible to nucleophilic attack. mdpi.comuliege.be Quaternary ammonium salts, particularly tetrabutylammonium (B224687) halides (e.g., TBABr, TBAI), are frequently used as co-catalysts, where the halide anion serves as the nucleophile. rsc.org The reaction typically proceeds via two consecutive Sₙ2 reactions, resulting in the retention of the epoxide's original stereochemistry in the final carbonate product. mdpi.com This methodology has been successfully applied to produce chiral polycyclic carbonates from biomass-derived polyols with complete retention of the configuration of chiral centers. rsc.org Given that the tetrahydrothiophene-3-ol precursor to the target molecule contains a stereocenter, this approach is highly relevant for controlling the final product's stereochemistry.
Role of Zinc-Cobalt Double Metal Cyanide Complexes in Bis-Carbonate Production
Zinc-Cobalt Double Metal Cyanide (Zn-Co DMC) complexes are highly effective heterogeneous catalysts, primarily known for the ring-opening polymerization of epoxides and the copolymerization of epoxides with CO2 to produce polycarbonates. rsc.orgacs.orguva.es These catalysts are typically prepared by reacting a zinc salt (like ZnCl₂) with a hexacyanocobaltate salt in the presence of an organic complexing agent. mdpi.com
The high activity of DMC catalysts stems from the Lewis acidic Zn²⁺ sites, which activate the epoxide monomers. acs.org While their primary application is in producing high molecular weight polymers, the reaction conditions can be tuned to favor the formation of lower molecular weight products or specific structures. By controlling the stoichiometry of the alcohol initiator (in this case, 3-hydroxy-tetrahydrothiophene-1,1-dioxide) relative to the epoxide and CO2, it is conceivable that DMC catalysts could be adapted for the synthesis of bis-carbonates. Research has shown that modifying DMC catalysts with different complexing agents can tune the selectivity between cyclic carbonate and polycarbonate production. researchgate.net This suggests a potential for controlling the reaction to favor the dimeric bis-carbonate structure.
Homogeneous vs. Heterogeneous Catalytic Systems for Carbon Dioxide Fixation
The choice between homogeneous and heterogeneous catalysts for CO2 fixation processes, such as carbonate synthesis, involves a trade-off between activity, selectivity, and practicality. mdpi.comnih.gov
Homogeneous catalysts , which operate in the same phase as the reactants, generally offer high activity and selectivity. ethz.ch The active sites are well-defined and can be systematically modified by ligand design to fine-tune electronic and steric properties, allowing for a deeper mechanistic understanding. encyclopedia.pubethz.ch However, the separation of the catalyst from the product mixture can be difficult and costly, posing a significant challenge for industrial applications. ethz.ch
Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for easier recycling. ethz.chresearchgate.net This makes them more robust for continuous industrial processes. While they may sometimes exhibit lower activity or selectivity compared to their homogeneous counterparts, significant progress has been made in designing highly active solid-state catalysts, such as metal-organic frameworks (MOFs) and supported catalysts, for CO2 conversion. mdpi.com
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
|---|---|---|
| Active Sites | Well-defined, uniform | Often complex and non-uniform |
| Selectivity | Generally high | Can be lower; potential for side reactions |
| Reaction Conditions | Typically milder temperatures | Can operate at higher temperatures |
| Catalyst Separation | Difficult, often requires extraction or distillation | Easy (e.g., filtration) |
| Recyclability | Challenging | Generally straightforward |
| Mechanistic Study | Relatively easier to study | More complex to characterize |
Investigation of Catalyst Deactivation and Regeneration Mechanisms
A critical aspect of any catalytic process is the stability and lifespan of the catalyst. Catalyst deactivation, the loss of catalytic activity and/or selectivity over time, is a common issue in industrial processes. dicp.ac.cn The primary mechanisms of deactivation include poisoning, fouling (e.g., coke deposition), thermal degradation, and leaching of the active species. dicp.ac.cn
For catalysts used in CO2 conversion, coke deposition can cover active sites and block pores. researchgate.net Regeneration of the deactivated catalyst is crucial for economic viability. Common regeneration strategies include:
Oxidation: Using air or oxygen to burn off carbonaceous deposits. This method is effective but can sometimes lead to catalyst sintering at high temperatures. dicp.ac.cn
Gasification: Using steam or CO2 to remove coke. The use of CO2 as a regenerating agent is particularly interesting as it can convert coke into carbon monoxide (CO), a valuable chemical feedstock, in what is known as the reverse Boudouard reaction. dicp.ac.cn
Hydrogenation: Using hydrogen to remove coke deposits. dicp.ac.cn
Understanding the specific deactivation pathways for the catalysts used in the synthesis of this compound would be essential for designing a robust and sustainable manufacturing process.
Phosgene-Free Synthetic Pathways
Phosgene (B1210022) (COCl₂) is a highly efficient reagent for carbonate synthesis but is also extremely toxic, posing significant safety and handling challenges. Consequently, there is strong motivation to develop phosgene-free synthetic routes. researchgate.net
The catalytic cycloaddition of CO2 to epoxides, as discussed previously, is a leading phosgene-free method. researchgate.net Other alternatives for the carbonylation of alcohols like 3-hydroxy-tetrahydrothiophene-1,1-dioxide include:
Triphosgene (B27547): Bis(trichloromethyl) carbonate, known as triphosgene, is a solid and safer-to-handle crystalline substitute for gaseous phosgene. researchgate.net However, it typically decomposes in situ to generate phosgene, so it is more of a handling improvement than a true mechanistic alternative. researchgate.net
Dialkyl Carbonates: Transesterification with a low-boiling-point dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate, in the presence of a base or catalyst, is a green and widely used method for synthesizing more complex carbonates.
N,N'-Carbonyldiimidazole (CDI): CDI is a solid reagent that reacts with alcohols to form an activated intermediate, which then reacts with a second alcohol molecule to form the carbonate linkage, releasing imidazole (B134444) as a byproduct. This method is often used in fine chemical synthesis due to its mild reaction conditions.
These phosgene-free methods, particularly those utilizing CO2 or benign dialkyl carbonates, align with the principles of green chemistry and are promising strategies for the synthesis of this compound.
Strategies Utilizing Bis(trichloromethyl) Carbonate (Triphosgene) as a Phosgene Equivalent
Triphosgene, or bis(trichloromethyl) carbonate (BTC), serves as a safer, crystalline substitute for the highly toxic phosgene gas in the synthesis of carbonates. nih.govguidechem.comwikipedia.org The reaction to form this compound involves the condensation of two equivalents of 3-hydroxy-1,1-dioxidotetrahydrothiophene (also known as 3-hydroxysulfolane) with one equivalent of triphosgene.
The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or chloroform, in the presence of a base to neutralize the hydrochloric acid byproduct. rsc.org Common bases used for this purpose include pyridine (B92270) or triethylamine. guidechem.com The reaction mechanism proceeds through the in-situ generation of phosgene from triphosgene, which then reacts with the alcohol. The stoichiometry is critical, as one mole of triphosgene is equivalent to three moles of phosgene. wikipedia.org
The general steps for this synthesis are:
Dissolving 3-hydroxy-1,1-dioxidotetrahydrothiophene and a base in an anhydrous aprotic solvent under an inert atmosphere.
Cooling the mixture, typically to 0 °C or below, to control the exothermic reaction.
Slowly adding a solution of triphosgene in the same solvent.
Allowing the reaction to warm to room temperature and stirring until completion, which is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up of the reaction mixture involves filtering the salt byproduct and washing the organic phase, followed by purification, usually by recrystallization or column chromatography.
This method has been successfully applied to the synthesis of various cyclic and acyclic carbonates from alcohols and diols. guidechem.comresearchgate.net
Table 1: Reaction Parameters for Triphosgene-Mediated Carbonate Synthesis
| Parameter | Condition | Purpose |
| Reagent | Bis(trichloromethyl) carbonate (Triphosgene) | Phosgene equivalent; safer solid reagent |
| Starting Material | 3-hydroxy-1,1-dioxidotetrahydrothiophene | Alcohol precursor for the carbonate |
| Base | Pyridine, Triethylamine | Acid scavenger to neutralize HCl byproduct |
| Solvent | Dichloromethane, Chloroform, THF | Inert reaction medium |
| Temperature | 0 °C to room temperature | To control reaction rate and minimize side reactions |
| Stoichiometry | 2 eq. Alcohol : ~0.34 eq. Triphosgene | Ensures complete reaction of the alcohol |
Exploration of Urea (B33335) Alcoholysis Routes for Carbonate Synthesis
Urea alcoholysis presents a non-phosgene, environmentally benign route for carbonate synthesis. researchgate.net This method involves the reaction of an alcohol with urea to produce a dialkyl carbonate and ammonia (B1221849) as a byproduct. researchgate.netmdpi.com The application of this route to synthesize this compound from 3-hydroxy-1,1-dioxidotetrahydrothiophene is an area of active research.
The reaction is typically catalyzed by a variety of metal salts or oxides, such as those of zinc, magnesium, or tin. mdpi.comgoogle.com The process often requires elevated temperatures (150-200 °C) and can be performed under reduced pressure to facilitate the removal of the ammonia byproduct, thereby driving the reaction equilibrium towards the product side. mdpi.comgoogle.com
The key advantages of the urea alcoholysis route are the low cost and availability of urea, the avoidance of toxic phosgene, and the potential to recycle the ammonia byproduct into urea production, creating a closed-loop process. researchgate.netmdpi.com
Table 2: Catalysts and Conditions for Urea Alcoholysis
| Catalyst System | Temperature (°C) | Pressure | Yield | Reference |
| Zinc Oxide / Zinc Salt / Quaternary Ammonium Salt | ~160 | Reduced | High (e.g., 94.1% for Propylene Carbonate) | mdpi.com |
| Dibutyltin Dilaurate | 150-180 | Atmospheric/Reduced | Moderate to High | mdpi.com |
| Metal Salt / Ionic Liquid (e.g., [C₁₆mim]Cl-ZnCl₂) | ~160 | Reduced | High | mdpi.com |
| Solid Base in Catalytic Distillation Reactor | 150-300 | 0.1-10 MPa | High Selectivity | google.com |
Oxycarbonylation of Sulfone-Functionalized Alcohols
Oxycarbonylation, or oxidative carbonylation, of alcohols is another phosgene-free method for synthesizing carbonates. This process involves the reaction of an alcohol with carbon monoxide (CO) and an oxidizing agent, typically in the presence of a catalyst. For the synthesis of this compound, this would entail the oxycarbonylation of 3-hydroxy-1,1-dioxidotetrahydrothiophene.
While this method offers high selectivity, a significant challenge is the potential for the catalyst to be poisoned by the oxygen present in the reaction mixture. researchgate.net Research in this area focuses on developing robust catalytic systems that can withstand the oxidative conditions while efficiently promoting the carbonylation reaction.
Stereocontrolled Synthesis and Chirality
The presence of stereocenters in the 1,1-dioxidotetrahydrothiophen-3-yl moiety means that this compound can exist as different stereoisomers. Controlling the stereochemistry of the final product is crucial, particularly for applications in medicinal chemistry and materials science.
Enantioselective Approaches to 1,1-Dioxidotetrahydrothiophen Derivatives
The synthesis of enantiomerically pure this compound begins with the preparation of enantiomerically enriched 3-hydroxy-1,1-dioxidotetrahydrothiophene. Several catalytic asymmetric methods have been developed to access chiral cyclic sulfones. acs.org
One prominent strategy is the palladium-catalyzed asymmetric allylic alkylation (AAA). This method can be used to create chiral sulfone-containing rings with high levels of enantioselectivity. acs.org Another approach involves the desymmetrization of prochiral precursors. For instance, a chiral Brønsted acid can catalyze the desymmetrization of an oxetane (B1205548) by an internal sulfur nucleophile to generate all-carbon quaternary stereocenters with excellent enantioselectivity. nsf.gov These methods provide access to chiral building blocks that are essential for the synthesis of stereochemically defined sulfone derivatives.
Diastereoselective Formation of the Bis-Carbonate Structure
When two chiral 3-hydroxy-1,1-dioxidotetrahydrothiophene molecules are coupled to form the carbonate, three possible stereoisomers can result from a racemic starting material: (R,R), (S,S), and the meso (R,S) compound. The diastereoselective formation of the desired isomer is a key synthetic challenge.
If an enantiomerically pure starting material is used (e.g., (R)-3-hydroxy-1,1-dioxidotetrahydrothiophene), the reaction will yield the corresponding single diastereomer (R,R)-Bis(1,1-dioxidotetrahydrothiophen-3-yl) carbonate. The formation of the carbonate linkage itself does not typically create new stereocenters, but the spatial arrangement of the two bulky sulfone rings is influenced by their inherent chirality, which can affect reaction rates and product stability. The principles of diastereoselective synthesis aim to control the interaction between the two chiral fragments during the bond-forming step to favor one diastereomer over others. beilstein-journals.org
Asymmetric Catalysis in Cyclic Sulfone and Carbonate Coupling Reactions
Asymmetric catalysis plays a pivotal role not only in preparing the chiral precursors but also potentially in the coupling reaction itself. The use of chiral catalysts can influence the stereochemical outcome of the reaction. For instance, palladium-catalyzed processes have been extensively used to install stereocenters in cyclic sulfones. acs.orgresearchgate.net
Novel Precursor Strategies
The development of novel precursors is crucial for the efficient synthesis of this compound. Researchers have explored various sulfolane-based molecules and bis-epoxide derivatives to construct the target carbonate structure.
Development of Sulfolane-Based Precursors for Carbonate Formation
A promising strategy for the synthesis of this compound involves the use of sulfolane-derived diols as key precursors. The synthesis of sulfolane (B150427), or tetrahydrothiophene-1,1-dioxide, can be achieved through the reaction of butadiene with sulfur dioxide to form sulfolene, which is subsequently hydrogenated. researchgate.netresearchgate.net Further functionalization of the sulfolane ring is necessary to introduce the required hydroxyl groups for carbonate formation.
One plausible pathway commences with the synthesis of sulfolane-3,4-diol. This can be achieved through the epoxidation of 3-sulfolene (B121364) followed by hydrolysis of the resulting 3,4-epoxysulfolane. The diol then serves as a versatile intermediate. The carbonate bridge can be introduced by reacting the sulfolane-3,4-diol with a suitable carbonylating agent, such as phosgene or a dialkyl carbonate, in the presence of a base. This direct carbonylation approach offers a convergent route to the target molecule.
| Precursor | Reagent 1 | Reagent 2 | Product |
| 3-Sulfolene | m-CPBA | H₂O/H⁺ | Sulfolane-3,4-diol |
| Sulfolane-3,4-diol | Phosgene | Pyridine | This compound |
| Sulfolane-3,4-diol | Dimethyl carbonate | Sodium methoxide | This compound |
Table 1: Proposed Synthetic Routes to this compound via Sulfolane-Based Diol Precursors. This table outlines hypothetical reaction schemes for the synthesis of the target compound from sulfolane-3,4-diol, based on established organic chemistry principles.
Optimization of Bis-Epoxide Derivatization for Cyclic Carbonate Generation
An alternative and widely explored strategy for the synthesis of bis-cyclic carbonates is the cycloaddition of carbon dioxide to a corresponding bis-epoxide precursor. This approach is considered atom-economical and aligns with the principles of green chemistry. rsc.org For the synthesis of this compound, a key intermediate would be a sulfolane-based bis-epoxide.
A feasible synthetic route to such a bis-epoxide involves the reaction of sulfolane-3,4-diol with an excess of epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide. This reaction would yield a sulfolane diglycidyl ether. The subsequent step involves the catalytic cycloaddition of carbon dioxide to the two epoxide rings of the sulfolane diglycidyl ether. This reaction is typically catalyzed by a variety of systems, including alkali metal halides, ammonium salts, and metal-organic frameworks. rug.nl The optimization of this step involves screening catalysts, and adjusting temperature and CO2 pressure to maximize the yield and selectivity for the desired bis(cyclic carbonate).
| Starting Material | Reagent 1 | Reagent 2 | Intermediate | Reagent 3 | Product |
| Sulfolane-3,4-diol | Epichlorohydrin | NaOH | Sulfolane-3,4-diglycidyl ether | CO₂, Catalyst | This compound |
Table 2: Proposed Synthetic Route via Bis-Epoxide Derivatization. This table presents a plausible pathway for the synthesis of the target carbonate through a sulfolane-based bis-epoxide intermediate.
Reaction Mechanism Elucidation in Synthesis
A thorough understanding of the reaction mechanism is paramount for the optimization of synthetic protocols. For the synthesis of this compound via the bis-epoxide route, the key mechanistic step is the cycloaddition of carbon dioxide to the epoxide rings.
Kinetic Studies of Key Transformation Steps
Kinetic studies of the cycloaddition of CO2 to epoxides reveal that the reaction rate is influenced by several factors, including the nature of the catalyst, the substrate, temperature, and CO2 pressure. For the carbonation of glycidyl (B131873) ethers, which are structurally analogous to the proposed sulfolane-based bis-epoxide, the reaction is often found to be first order with respect to both the epoxide and the catalyst concentration.
The rate-determining step is generally considered to be the nucleophilic attack of a halide anion (from the catalyst) on the epoxide ring, leading to its opening. researchgate.net The presence of a Lewis acidic co-catalyst can accelerate this step by coordinating to the epoxide oxygen, thus making the carbon atoms more susceptible to nucleophilic attack. The subsequent insertion of CO2 into the resulting alkoxide is typically a fast process.
| Parameter | Effect on Reaction Rate |
| Catalyst Concentration | Generally, a linear increase in rate with increasing catalyst concentration is observed. |
| CO₂ Pressure | The rate increases with pressure up to a certain point, after which it may become independent of pressure. |
| Temperature | The reaction rate increases with temperature, following the Arrhenius equation. |
| Epoxide Structure | Electron-withdrawing groups on the epoxide can influence the rate of ring-opening. The sulfone group in the proposed precursor is expected to have a significant electronic effect. |
Table 3: General Kinetic Trends in Epoxide Carbonation Reactions. This table summarizes the expected influence of various reaction parameters on the rate of cyclic carbonate formation, based on studies of analogous systems.
Identification of Reaction Intermediates and Transition States
The mechanism of the cycloaddition of CO2 to epoxides has been extensively studied using spectroscopic techniques, such as in-situ NMR, and computational methods like Density Functional Theory (DFT). researchgate.netacs.org These studies have provided valuable insights into the structure of reaction intermediates and transition states.
The catalytic cycle is generally proposed to initiate with the activation of the epoxide by the catalyst. In the case of a halide catalyst, a nucleophilic attack by the halide ion opens the epoxide ring to form a haloalkoxide intermediate. This intermediate then reacts with CO2 to form a halocarbonate species. The final step is an intramolecular cyclization, where the alkoxide oxygen attacks the carbonyl carbon of the carbonate moiety, leading to the formation of the five-membered cyclic carbonate ring and regeneration of the halide catalyst.
DFT calculations have been employed to model the geometries and energies of the transition states for the key steps, namely the epoxide ring-opening and the final ring-closing. researchgate.netacs.org These calculations support a stepwise mechanism and indicate that the energy barrier for the initial ring-opening is typically the highest, making it the rate-determining step. The transition state for this step involves the simultaneous breaking of the C-O bond of the epoxide and the formation of the C-X (halide) bond. The identification of these transient species is crucial for the rational design of more efficient catalysts for the synthesis of cyclic carbonates, including the target molecule, this compound.
Advanced Spectroscopic and Structural Elucidation of Bis 1,1 Dioxidotetrahydrothiophen 3 Yl Carbonate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous determination of the chemical structure, stereochemistry, and conformational dynamics of Bis(1,1-dioxidotetrahydrothiophen-3-yl) carbonate in solution.
Detailed 1D and 2D NMR Analysis for Conformational Analysis
A comprehensive analysis using one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for complete signal assignment and conformational assessment. Due to the molecule's symmetry, the two 1,1-dioxidotetrahydrothiophen-3-yl moieties are chemically equivalent, simplifying the spectra.
The ¹H NMR spectrum is expected to show distinct multiplets for the protons on the sulfolane (B150427) ring. The proton at the C3 position (H3), being directly attached to the electron-withdrawing carbonate linkage, would appear furthest downfield compared to the other ring protons. The protons at C2 and C5, adjacent to the sulfone group, would also be shifted downfield. The ¹³C NMR spectrum would similarly show characteristic shifts, with the C3 carbon signal appearing significantly downfield due to the deshielding effect of the attached oxygen atom of the carbonate group. The carbonate carbon itself would produce a signal in the typical range for such functional groups.
Hypothetical ¹H and ¹³C NMR data, based on analysis of sulfolane and its derivatives such as 3-hydroxysulfolane, are presented in the tables below.
Interactive Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H2 | 3.10 - 3.30 | m | J(H2a,H2b) ≈ 14, J(H2,H3) ≈ 6-8 |
| H3 | 5.20 - 5.40 | m | J(H3,H2) ≈ 6-8, J(H3,H4) ≈ 5-7 |
| H4 | 2.20 - 2.40 | m | J(H4a,H4b) ≈ 14, J(H4,H3) ≈ 5-7, J(H4,H5) ≈ 7-9 |
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) |
|---|---|
| C2 | ~55 |
| C3 | ~75 |
| C4 | ~25 |
| C5 | ~52 |
To confirm these assignments and elucidate the molecule's conformation, 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): Would reveal scalar coupling correlations between adjacent protons, confirming the H2-H3-H4-H5 spin system within the ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. A key correlation would be observed between the H3 proton and the carbonate carbon (C=O), confirming the connectivity of the sulfolane ring to the central carbonate linker.
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other. The five-membered sulfolane ring is not planar and adopts puckered conformations, typically described as envelope (E) or twist (T) forms. rsc.org NOESY data can reveal which protons are spatially proximate, providing crucial constraints for determining the predominant ring pucker and the relative orientation of the substituents to minimize steric hindrance.
Solid-State NMR Investigations of Crystalline Forms
In the solid state, molecules are arranged in a fixed crystal lattice, and their NMR signals are influenced by this specific environment. Solid-state NMR (ssNMR) is a primary technique for studying the structure of crystalline materials, including the identification of different polymorphic forms. nih.govmdpi.com
For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR would be the method of choice. If the compound crystallizes in different polymorphs, the distinct packing arrangements and intermolecular interactions in each form would result in slightly different local electronic environments for the carbon nuclei. Consequently, each polymorph would exhibit a unique set of isotropic chemical shifts in its ¹³C CP/MAS spectrum. nih.gov
Furthermore, analysis of the chemical shift anisotropy (CSA) tensors, which can be measured in non-spinning or slow-spinning experiments, provides detailed information about the local symmetry of specific sites, such as the sulfone and carbonate groups. These parameters are highly sensitive to the molecular geometry and packing, making them excellent fingerprints for distinguishing between crystalline forms. nih.gov
Dynamic NMR Studies for Rotational Barriers and Fluxionality
The carbonate linkage in this compound introduces conformational flexibility due to rotation around the C3-O and O-C(O)-O single bonds. The energy barrier to this rotation can be quantified using dynamic NMR (DNMR) spectroscopy. core.ac.uknih.gov
At sufficiently low temperatures, the rotation around these bonds may become slow on the NMR timescale. If this restricted rotation leads to magnetically non-equivalent environments for nuclei in different rotamers, separate signals for each rotamer would be observed. As the temperature is increased, the rate of rotation increases. This causes the distinct signals to broaden, coalesce into a single broad peak at a specific coalescence temperature (Tc), and eventually sharpen into a time-averaged signal at higher temperatures.
By performing a lineshape analysis of the variable-temperature NMR spectra, the rate constants for the rotational process at different temperatures can be determined. nih.gov This allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's fluxionality. Based on studies of similar acyclic organic carbonates, the rotational barrier is expected to be in a range accessible by DNMR techniques.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and is sensitive to its conformational state. spectroscopyonline.comthermofisher.com
Analysis of Characteristic Functional Group Vibrations
The FT-IR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of its constituent functional groups: the sulfone (SO₂), the carbonate (O-(C=O)-O), and the aliphatic methylene (B1212753) (CH₂) groups.
Sulfone Group (SO₂): The sulfone group gives rise to two strong and characteristic stretching vibrations. The asymmetric stretch (ν_as(SO₂)) is expected to produce a very strong band in the FT-IR spectrum, typically in the 1280-1350 cm⁻¹ region. The symmetric stretch (ν_s(SO₂)) is expected around 1120-1160 cm⁻¹ and is often stronger in the Raman spectrum. nih.gov
Carbonate Group (C=O): The carbonate group is characterized by a very strong C=O stretching band (ν(C=O)) in the FT-IR spectrum, typically found between 1740 and 1780 cm⁻¹. Additionally, two C-O stretching vibrations are expected in the 1200-1300 cm⁻¹ range. mdpi.com
Aliphatic Groups (CH₂): C-H stretching vibrations will appear just below 3000 cm⁻¹. CH₂ bending (scissoring) modes are expected around 1465 cm⁻¹, while wagging and twisting modes appear at lower frequencies in the fingerprint region.
The combination of these techniques provides a comprehensive vibrational profile. FT-IR is particularly sensitive to polar bonds like C=O and S=O, while Raman spectroscopy is effective for symmetric vibrations and the S-C and C-C backbone.
Interactive Table: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Carbonate | C=O stretch | 1740 - 1780 | Very Strong | Weak |
| Sulfone | SO₂ asymmetric stretch | 1280 - 1350 | Strong | Medium |
| Carbonate | C-O stretch | 1200 - 1300 | Strong | Medium |
| Sulfone | SO₂ symmetric stretch | 1120 - 1160 | Strong | Strong |
| Carbonate | O-C-O bend | 840 - 910 | Medium | Weak |
Conformational Dependence of Vibrational Modes
While the vibrations of major functional groups are useful for identification, the modes in the fingerprint region (< 1500 cm⁻¹) are particularly sensitive to the molecule's specific 3D conformation. acs.org The puckering of the five-membered sulfolane rings (envelope vs. twist conformations) alters the dihedral angles and spatial relationships between atoms. researchgate.net
These subtle structural changes affect the coupling between various bending, rocking, and twisting vibrations of the CH₂ groups and the C-S-C and C-C-C backbone. As a result, different conformers are expected to have slightly different vibrational frequencies in this region. This phenomenon allows vibrational spectroscopy to be used as a tool for conformational analysis. By comparing the experimentally obtained FT-IR and Raman spectra with spectra predicted for different low-energy conformers using computational methods (e.g., Density Functional Theory, DFT), it is possible to identify the predominant conformation present in the sample. rsc.org
Mass Spectrometry for Structural Integrity and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No specific high-resolution mass spectrometry data for this compound has been found in the reviewed literature. This technique would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio, which could then be compared to the theoretical exact mass calculated from its chemical formula (C₉H₁₂O₇S₂).
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Similarly, there are no available tandem mass spectrometry (MS/MS) studies for this compound. Such an analysis would involve isolating the molecular ion and subjecting it to fragmentation to understand its structural connectivity. The resulting fragmentation pattern would provide valuable information for confirming the identity and structure of the molecule.
X-ray Crystallography for Solid-State Structure Determination
Elucidation of Molecular Geometry and Bond Parameters
A search for crystal structure data in crystallographic databases yielded no results for this compound. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state, including precise bond lengths and angles. Without this data, any discussion of the molecule's specific geometry remains theoretical.
Advanced Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion)
No studies on the chiroptical properties of this compound using techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) were found. As the molecule contains chiral centers at the 3-positions of the tetrahydrothiophene (B86538) rings, it is expected to be optically active. Chiroptical spectroscopy would be essential for characterizing its stereochemical properties.
Determination of Absolute Configuration for Chiral Analogues
The molecule this compound possesses two stereogenic centers at the C3 positions of the tetrahydrothiophene rings. Consequently, this compound can exist as three stereoisomers: (R,R), (S,S), and the meso (R,S) form. The (R,R) and (S,S) isomers are enantiomers. The determination of the absolute configuration of these chiral analogues is a critical step in understanding their chemical and biological properties. Several advanced analytical techniques could be employed for this purpose.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of chiral molecules. wikipedia.orgnih.gov This technique allows for the precise three-dimensional mapping of the atoms in a crystal lattice. For a chiral analogue of this compound, obtaining a single crystal of one of the pure enantiomers would be the primary objective. The absolute configuration can then be determined by analyzing the anomalous dispersion of X-rays by the atoms in the molecule, most notably the sulfur atoms. The Flack parameter, derived from the crystallographic data, would provide a reliable indicator of the correct enantiomer. nih.gov
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spark904.nl This technique is particularly useful when single crystals suitable for X-ray crystallography cannot be obtained. The experimental VCD spectrum of an enantiomerically pure sample would be compared to the computationally predicted spectra for the (R,R) and (S,S) configurations. A match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. While it does not directly determine the absolute configuration, it is essential for isolating the individual enantiomers for analysis by other methods. Furthermore, by using a chiral stationary phase with a known configuration, it may be possible to infer the elution order and, consequently, the absolute configuration of the separated enantiomers, especially when compared with analogous compounds of known stereochemistry.
| Method | Principle | Hypothetical Finding for (R,R)-Isomer |
| X-ray Crystallography | Anomalous dispersion of X-rays | Flack parameter close to 0, confirming the (R,R) configuration. |
| Vibrational Circular Dichroism | Differential absorption of polarized IR light | Experimental spectrum matches the calculated spectrum for the (R,R)-enantiomer. |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Elutes as a single peak, separable from the (S,S)-enantiomer. |
Conformational Chirality Studies
The five-membered sulfolane ring is not planar and adopts a puckered conformation to relieve ring strain. The two most common conformations are the envelope (Cs symmetry) and the twist (C2 symmetry). The substituents on the ring and the linkages between them will influence the preferred conformation and the energy barrier to interconversion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the through-space proximity of protons. mdpi.com For a given stereoisomer, the observed NOE correlations can help to establish the predominant conformation in solution. For example, correlations between protons on the two sulfolane rings would indicate a folded conformation, while their absence might suggest a more extended structure.
Computational Modeling: Quantum chemical calculations are invaluable for studying the conformational landscape of a molecule. memphis.edu By performing a systematic search of the potential energy surface, the various stable conformers (local minima) and the transition states connecting them can be identified. These calculations can provide the relative energies of different conformers, the dihedral angles defining their shapes, and the energy barriers for conformational interconversion. For this compound, one would expect to find several low-energy conformers arising from the different combinations of ring puckering and carbonate linker orientations.
| Parameter | Description | Hypothetical Calculated Value |
| Ring Puckering Energy Barrier | Energy required to invert the sulfolane ring conformation. | 2-5 kcal/mol |
| C-O-C=O Dihedral Angle | Defines the orientation of the sulfolane ring relative to the carbonate plane. | Multiple low-energy values (e.g., ~60°, ~180°) |
| Relative Conformational Energy | Energy difference between the most stable and next most stable conformer. | 0.5-2 kcal/mol |
Computational and Theoretical Investigations of Bis 1,1 Dioxidotetrahydrothiophen 3 Yl Carbonate
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic and structural properties of molecules. For Bis(1,1-dioxidotetrahydrothiophen-3-yl) carbonate, these methods would provide critical insights into its behavior at a molecular level.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. In analogous sulfone-containing molecules, the HOMO is often localized on the sulfone oxygen atoms and the carbon framework, while the LUMO is typically centered on the sulfur atom and the adjacent carbon atoms. For this compound, it is anticipated that the HOMO would have significant contributions from the oxygen atoms of both the sulfone and carbonate groups. The LUMO is expected to be distributed over the sulfur atoms and the carbonyl carbon of the carbonate group, indicating these as potential sites for nucleophilic attack.
Table 1: Illustrative Calculated Electronic Properties of a Sulfolane (B150427) Moiety
| Property | Typical Calculated Value |
|---|---|
| Dipole Moment | ~4.7 D |
| HOMO Energy | -8.5 to -7.5 eV |
| LUMO Energy | 0.5 to 1.5 eV |
Note: These values are representative for a single sulfolane ring and would be expected to be different for the full this compound molecule due to the presence of the carbonate linker and the second sulfolane ring.
The conformational landscape of this compound is expected to be complex due to the flexibility of the two tetrahydrothiophene (B86538) rings and the rotational freedom around the C-O bonds of the carbonate linker. The tetrahydrothiophene ring in sulfolane is known to adopt a twisted or envelope conformation. Computational studies on similar cyclic molecules help in identifying the most stable conformers and the energy barriers between them.
For this compound, several low-energy conformers would likely exist, differing in the relative orientation of the two sulfolane rings and the conformation of each ring. Identifying these energy minima is crucial for understanding the molecule's behavior in different environments. DFT calculations would be employed to optimize the geometry of various possible conformers and calculate their relative energies to determine the most stable structures.
Quantum chemical calculations can predict the vibrational frequencies of a molecule, which can then be correlated with experimental infrared (IR) and Raman spectra. The predicted vibrational spectrum of this compound would exhibit characteristic bands for the sulfone and carbonate groups.
The symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group are expected to appear in the ranges of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C=O stretching vibration of the carbonate group is anticipated to be a strong band in the region of 1740-1780 cm⁻¹. The C-O stretching vibrations of the carbonate would likely appear between 1000 and 1250 cm⁻¹. These predicted frequencies can aid in the interpretation of experimental spectra and the identification of the compound.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Sulfone (SO₂) | Asymmetric Stretch | 1300 - 1350 |
| Sulfone (SO₂) | Symmetric Stretch | 1120 - 1160 |
| Carbonate (C=O) | Stretch | 1740 - 1780 |
| Carbonate (C-O) | Stretch | 1000 - 1250 |
Computational methods can predict the reactivity of a molecule by identifying its most reactive sites. For this compound, the analysis of the electrostatic potential and frontier molecular orbitals would highlight the regions susceptible to electrophilic and nucleophilic attack.
The positively charged sulfur atoms and the carbonyl carbon are expected to be the primary electrophilic sites, making them targets for nucleophiles. The oxygen atoms of the sulfone and carbonate groups, with their high electron density, are the most likely nucleophilic sites, prone to attack by electrophiles. This information is valuable for understanding the chemical stability and potential reaction pathways of the compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their interactions with their environment.
MD simulations of this compound in different solvents would reveal how the solvent molecules arrange themselves around the solute and how this solvation structure influences the compound's properties and behavior.
In a polar protic solvent like water, strong hydrogen bonds would be expected to form between the solvent's hydroxyl groups and the oxygen atoms of the sulfone and carbonate moieties. In polar aprotic solvents, such as acetonitrile (B52724) or dimethyl sulfoxide, dipole-dipole interactions would dominate the solvation process. The bulky and somewhat flexible nature of this compound would also influence the local solvent structure. Understanding these solvation dynamics is crucial for applications where this compound might be used as a solvent additive or a component in a mixture. Studies on sulfolane-based electrolytes have shown that the sulfone group strongly interacts with cations, which would also be an expected behavior for the title compound.
Intermolecular Interactions and Self-Assembly Propensities
Computational studies offer significant insights into the non-covalent interactions that govern the supramolecular chemistry of this compound. The molecule's structure, featuring two sulfone groups and a central carbonate moiety, dictates a complex interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
The sulfone group is a potent hydrogen bond acceptor due to the high partial negative charge on the oxygen atoms. Density Functional Theory (DFT) calculations on analogous sulfone-containing molecules, such as dimethylsulfone and various sulfonamides, have elucidated the nature of these interactions. researchgate.netnih.gov These studies reveal that sulfones can form H-complexes of multiple types, including nonlinear and bidentate structures where both oxygen atoms of the sulfone group participate in hydrogen bonding. researchgate.net For this compound, the hydrogen atoms on the tetrahydrothiophene rings can act as weak hydrogen bond donors, leading to self-association. More significantly, in the presence of suitable donor molecules, such as water or alcohols, the sulfone oxygens are expected to be primary sites for hydrogen bonding. researchgate.net
The self-assembly of organosulfur compounds is another area of interest. While direct studies on the self-assembly of this compound are not available, research on other organosulfur compounds forming self-assembled monolayers (SAMs) provides a conceptual framework. oaepublish.com The stability of such assemblies is often dictated by a combination of weak intermolecular forces. oaepublish.com In the case of the title compound, the strong dipole moment associated with the sulfone and carbonate groups would likely lead to significant dipole-dipole interactions, promoting an ordered packing in the solid state or in non-polar solvents. Computational models, such as Monte Carlo simulations, have been used to study the fluid phase behavior and self-assembly of molecules with defined attractive and repulsive sites, showing that even simple geometric changes can lead to complex structures like micelles and elongated clusters. nih.gov
The interplay of these interactions suggests that this compound has a propensity for forming ordered structures. The specific nature of this self-assembly would be dependent on the surrounding medium and temperature.
Role in Polymeric Systems and Electrolyte Solutions
The structural features of this compound make it a molecule of interest for applications in polymer science and electrochemistry, particularly as a component of polymer electrolytes. Computational studies on related sulfone-based systems have provided a molecular-level understanding of their function in these applications.
Molecular dynamics (MD) simulations have been extensively used to study sulfone-based polymers and electrolytes. mdpi.comresearchgate.netacs.org These simulations reveal that the incorporation of sulfone groups into a polymer backbone, as seen in sulfonated poly(arylene ether sulfone)s, influences the material's morphology and transport properties. mdpi.com The sulfone groups contribute to the formation of nanophase-segregated structures, creating hydrophilic domains that facilitate ion transport. mdpi.com Although this compound is a small molecule, its addition to a polymer matrix could serve a similar function, acting as a plasticizer or a solid-state solvent that enhances ion mobility.
In the context of lithium-ion batteries, sulfone-based electrolytes are known for their high oxidative stability. elsevierpure.com DFT calculations have shown that the sulfone group helps to lower the energy of the Highest Occupied Molecular Orbital (HOMO), which contributes to a large electrochemical window. acs.org The addition of sulfone-containing additives to conventional carbonate electrolytes can enhance their thermal and oxidation stability. nih.gov this compound, with its two sulfone groups and a carbonate moiety, could potentially offer a synergistic effect, combining the high stability of sulfones with the favorable solvation properties of carbonates.
MD simulations of sulfone-based electrolytes have also shed light on the solvation of ions. acs.org The oxygen atoms of the sulfone group can effectively coordinate with cations like Li+, influencing the ionic conductivity and transference number of the electrolyte. acs.org The presence of both sulfone and carbonate groups in this compound suggests a complex and potentially beneficial solvation behavior for metal ions in an electrolyte solution. The carbonate group can also participate in the formation of a stable solid electrolyte interphase (SEI) on electrode surfaces, a critical factor for battery performance. mdpi.com
Reaction Pathway Modeling and Transition State Analysis
Computational Elucidation of Synthetic Mechanisms
The synthesis of cyclic carbonates from diols and carbon dioxide is a reaction of significant interest for green chemistry. researchgate.net Computational methods, particularly DFT, are powerful tools for elucidating the mechanisms of such reactions. bath.ac.uk The synthesis of this compound would likely proceed from the corresponding diol, 1,1,1',1'-tetraoxidotetrahydro-3,3'-bithiophenol, and a carbonyl source, such as phosgene (B1210022) derivatives or CO2.
Computational studies on the formation of six-membered cyclic carbonates from 1,3-diols and CO2 in the presence of a catalyst have detailed the reaction pathways and identified key transition states. bath.ac.uk A plausible mechanism involves the activation of the diol by a base, followed by the nucleophilic attack of the resulting alkoxide on CO2 to form a carbonate monoester. An intramolecular cyclization, often the rate-limiting step, then yields the cyclic carbonate. DFT calculations can map the potential energy surface of this reaction, providing the energies of intermediates and transition states. bath.ac.uk
For the synthesis of this compound, the electronic properties of the sulfone groups would influence the reactivity of the hydroxyl groups of the precursor diol. The electron-withdrawing nature of the sulfone groups would increase the acidity of the hydroxyl protons, potentially facilitating the initial deprotonation step. However, it might also affect the nucleophilicity of the resulting alkoxide.
Theoretical investigations into the decarboxylation of five-membered cyclic carbonates have also been performed, providing insights into the reverse reaction. mdpi.com These studies highlight the role of catalysts in stabilizing transition states and lowering activation barriers. mdpi.com
Catalytic Cycle Simulations for CO2 Incorporation
The incorporation of CO2 into diols to form cyclic carbonates is often a catalytically driven process. researchgate.net Computational modeling of the catalytic cycle is crucial for understanding the role of the catalyst and for the design of more efficient catalytic systems.
Numerous computational studies have investigated the catalytic cycloaddition of CO2 to epoxides, a related reaction that also produces cyclic carbonates. researchgate.netmdpi.comrsc.orgrsc.org These studies often employ DFT to model the interactions between the catalyst, CO2, and the substrate. A common catalytic cycle involves the activation of the epoxide by a Lewis acidic site on the catalyst, followed by a nucleophilic attack that opens the epoxide ring. The resulting species then reacts with CO2, and a final intramolecular cyclization releases the cyclic carbonate and regenerates the catalyst. mdpi.com
A proposed catalytic cycle for the formation of this compound from its corresponding diol and CO2, based on analogous systems, is depicted below:
Activation of the Diol: A basic catalyst deprotonates one of the hydroxyl groups of the diol.
CO2 Insertion: The resulting alkoxide attacks the electrophilic carbon of CO2, forming a linear carbonate intermediate.
Intramolecular Cyclization: The second hydroxyl group of the diol attacks the carbonyl carbon of the newly formed carbonate, displacing a leaving group (often facilitated by the catalyst) and forming the cyclic carbonate.
Catalyst Regeneration: The catalyst is regenerated and can enter a new cycle.
DFT calculations can be used to determine the energetics of each step in this cycle, identifying the rate-determining step and providing insights into how the catalyst's structure influences its activity. researchgate.netresearchgate.net For instance, the synergistic action of Lewis acidic and basic sites in a catalyst can be crucial for efficient CO2 incorporation. rsc.org
Quantitative Structure-Property Relationship (QSPR) Modeling
Prediction of Relevant Chemical Parameters based on Molecular Structure
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their structural features, which are encoded in molecular descriptors. koreascience.kr This approach is particularly valuable for estimating properties that are difficult or costly to measure experimentally.
For this compound, a QSPR model could be developed to predict a range of relevant chemical parameters. The first step in building a QSPR model is the calculation of a diverse set of molecular descriptors. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
Once the descriptors are calculated, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to correlate the descriptors with a specific property. For example, a QSPR model for the boiling point of organosulfur compounds might find that molecular polarizability is a key predictive descriptor. researchgate.net
Below is an interactive data table showcasing a hypothetical QSPR model for predicting the boiling point of sulfone-containing compounds, which could include this compound.
This table is for illustrative purposes only. The predicted boiling point for this compound is a hypothetical value based on a simplified QSPR model.
Other properties that could be predicted for this compound using QSPR include:
Solubility: Important for its application in electrolyte solutions.
Viscosity: A key parameter for electrolytes.
Melting Point: Relevant for its use in solid-state applications. semanticscholar.org
Oxidation Potential: Crucial for its stability in electrochemical devices. acs.org
The development of robust QSPR models requires a large and diverse dataset of compounds with experimentally determined properties. While a specific model for this compound has not been reported, the principles of QSPR provide a clear pathway for the computational estimation of its key chemical parameters. researchgate.net
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Enhanced Sustainability
The synthesis of Bis(1,1-dioxidotetrahydrothiophen-3-yl) carbonate and related structures currently relies on conventional methods that may involve stoichiometric reagents or harsh conditions. A significant future direction lies in developing advanced catalytic systems that prioritize sustainability. Research could focus on heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized solid supports, which offer ease of separation and recyclability, thereby minimizing waste. sciencedaily.com
Another promising avenue is the use of biocatalysis, employing enzymes to carry out the synthesis under mild, aqueous conditions. Furthermore, catalytic systems designed for the direct utilization of carbon dioxide as a C1 feedstock for forming the carbonate bridge would represent a major advance in green chemistry. rsc.org Such systems, potentially involving cocatalysts like W–Mo-heteropolyacids, could significantly lower the carbon footprint of the synthesis. researchgate.net The development of base-catalyzed carbonate interchange reactions using green reagents like dimethyl carbonate (DMC) also presents a viable, equilibrium-driven approach to synthesis. rsc.org
| Catalyst Type | Potential Advantages | Research Focus |
| Heterogeneous Catalysts | Recyclability, Reduced Waste, High Stability | MOFs, Functionalized Silicas, Polymer-supported Catalysts |
| Biocatalysts (Enzymes) | Mild Conditions, High Selectivity, Aqueous Media | Lipases, Carbonic Anhydrases |
| CO2-Utilization Catalysts | Use of Renewable Feedstock, Carbon Capture | Dual-function Capture/Conversion Systems, Heteropolyacids |
| Homogeneous Catalysts | High Activity, Good Selectivity | Base-catalyzed systems with green reagents (e.g., DMC) |
Exploration of Advanced Spectroscopic Probes for In Situ Reaction Monitoring
To optimize synthesis and uncover mechanistic details, the integration of advanced spectroscopic probes for real-time, in situ reaction monitoring is essential. mt.com Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can provide instantaneous information on the concentration of reactants, intermediates, and products without the need for sample extraction. spectroscopyonline.com This allows for precise control over reaction parameters and a deeper understanding of reaction kinetics. birmingham.ac.uk
For the synthesis of this compound, in situ Raman spectroscopy could be particularly valuable for tracking the formation of the carbonate linkage, which has a distinct vibrational signature. researchgate.net This real-time data acquisition enables rapid optimization of conditions like temperature, pressure, and catalyst loading, leading to improved yields and purity. mt.com
| Spectroscopic Technique | Information Gained | Application in Synthesis |
| ATR-FTIR | Functional group concentrations, reaction progress | Monitoring disappearance of hydroxyl groups and appearance of carbonate carbonyl stretch. |
| Raman Spectroscopy | Molecular vibrations, polymorph identification | Tracking symmetric stretching of the carbonate group; useful in aqueous or solvent-based systems. researchgate.net |
| Process NMR | Structural information, quantification | Identifying and quantifying reactants, intermediates, and final product in the reaction mixture. |
Integration of Machine Learning and AI in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and optimization of molecules and reactions. nih.gov For a compound like this compound, generative AI models could design novel derivatives with tailored properties. By training deep learning models on datasets of known sulfone-containing compounds, algorithms can propose new structures with enhanced solubility, thermal stability, or specific binding affinities. researchgate.net
Expansion of Material Applications Beyond Current Scope
The unique combination of two highly polar sulfolane (B150427) units and a carbonate linker suggests that this compound could serve as a valuable building block in advanced materials. The parent compound, sulfolane, is a well-known industrial solvent prized for its thermal stability and ability to dissolve a wide range of compounds. researchgate.netwikipedia.org These properties could be imparted to polymers or materials incorporating the bis-sulfolane motif.
Future research should explore its use as a monomer or cross-linker in the synthesis of specialty polymers. These polymers could exhibit high thermal resistance, specific solvent swelling properties, or serve as membranes for gas separation. Another potential application is as a high-performance electrolyte component in lithium-ion batteries, where the polarity of the sulfolane groups could facilitate ion transport. nih.gov The derivatization of the sulfolane rings could further tune the material's properties for applications in medicinal chemistry, where the sulfolane core is a known pharmacophore. researchgate.net
Investigation of Self-Healing or Responsive Materials Incorporating This Motif
The carbonate linkage is a key functional group in the development of dynamic and responsive materials. Polymers containing carbonate bonds, such as polypropylene (B1209903) carbonate (PPC), have demonstrated remarkable self-healing properties. mdpi.comnih.gov These materials can autonomously repair damage, extending their service life and reliability. The incorporation of the this compound unit into polymer backbones could create novel self-healing systems.
The mechanism of healing often involves the reversible nature of the carbonate linkage or its ability to facilitate chain mobility and entanglement upon thermal or chemical stimulus. The rigid and polar sulfolane groups could add a unique dimension, potentially influencing the healing efficiency or introducing responsiveness to specific solvents or electrical stimuli. Research into such materials could lead to advanced coatings, elastomers, and structural composites with built-in damage repair capabilities. researchgate.netfrontiersin.orgrsc.org
Discovery of Unforeseen Reactivity Modes or Transformation Pathways
While the sulfone group is generally considered stable, it can participate in a range of chemical transformations. acs.org The specific arrangement in this compound—with two sulfone groups held in proximity by a carbonate linker—may give rise to novel or unforeseen reactivity. Future studies should systematically explore its reactions under a variety of conditions, including with strong acids, bases, reducing agents, and transition metal catalysts. sulfolane.cn
For instance, fluorination at the alpha-position to the sulfone group has been shown to weaken the C-S bond, potentially opening up new transformation pathways. nih.gov The influence of the sulfolane groups on the stability and reactivity of the central carbonate linkage also warrants investigation. It is possible that intramolecular interactions or strain effects could lead to unique decomposition or rearrangement pathways not observed in simpler carbonate esters. Such fundamental reactivity studies are crucial for defining both the potential applications and the limitations of this compound class. researchgate.net
Q & A
Basic Question: What are the optimized synthetic routes for Bis(1,1-dioxidotetrahydrothiophen-3-yl) carbonate, and how do reaction parameters influence yield?
Methodological Answer:
The synthesis of this compound likely involves a two-step process: (1) sulfonation of tetrahydrothiophene to form the 1,1-dioxidotetrahydrothiophen-3-yl intermediate, followed by (2) coupling with a carbonate source (e.g., phosgene or diphenyl carbonate). Key parameters include:
- Temperature control : Excessive heat during sulfonation may lead to over-oxidation; optimal ranges are 0–40°C .
- pH modulation : Alkaline conditions (pH 8–10) improve nucleophilic substitution efficiency in carbonate bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity and intermediate stability .
Yield optimization requires iterative testing of molar ratios (e.g., 1:2.2 for tetrahydrothiophene:sulfonating agent) and quenching protocols to minimize byproducts.
Advanced Question: How can factorial design be applied to systematically study the effects of variables in synthesizing this compound?
Methodological Answer:
A 2<sup>k</sup> factorial design is ideal for evaluating multiple variables (e.g., temperature, solvent polarity, catalyst loading). For example:
- Factors : Temperature (Levels: 25°C vs. 50°C), solvent (THF vs. DMF), and reaction time (12h vs. 24h).
- Response variables : Yield, purity (HPLC), and byproduct formation (GC-MS).
Statistical tools like ANOVA can identify interactions between variables. For instance, DMF may amplify temperature-dependent side reactions, requiring lower temperatures for optimal outcomes . This approach reduces trial iterations and uncovers non-linear relationships.
Advanced Question: How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound derivatives?
Methodological Answer:
SAR studies require systematic structural modifications:
- Core modifications : Replace the tetrahydrothiophene sulfone group with other sulfonyl or heterocyclic moieties (e.g., morpholine dioxides) .
- Functional group additions : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to the carbonate backbone to assess electronic effects on reactivity .
Biological or catalytic activity can be tested using dose-response assays (e.g., IC50 determination) or kinetic studies. Computational docking (e.g., AutoDock Vina) may predict binding affinities to target proteins .
Advanced Question: How should researchers address contradictions between experimental and computational data for this compound’s reactivity?
Methodological Answer:
Contradictions often arise from oversimplified computational models or unaccounted experimental variables. Strategies include:
- Validate computational parameters : Ensure density functional theory (DFT) calculations use solvent corrections and dispersion forces .
- Replicate experiments : Control humidity, oxygen levels, and catalyst purity to isolate confounding factors .
- Cross-validate with alternative methods : Compare NMR kinetic data with computational transition-state energies .
Basic Question: What analytical techniques are critical for characterizing this compound, and how can spectral ambiguities be resolved?
Methodological Answer:
- NMR : Use <sup>13</sup>C DEPT-135 to distinguish carbonyl carbons from sulfone groups. Ambiguities in proton splitting can be resolved via 2D COSY .
- HPLC-MS : Employ reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water (60:40) for purity analysis. High-resolution MS (HRMS) confirms molecular ion peaks .
- FTIR : Sulfone S=O stretches (~1300 cm<sup>-1</sup>) and carbonate C=O (~1750 cm<sup>-1</sup>) should dominate; overlapping peaks require deconvolution software .
Advanced Question: What computational modeling approaches are suitable for predicting the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT calculations : Use B3LYP/6-31G(d) to model reaction pathways (e.g., nucleophilic attacks on the carbonate group). Solvent effects can be incorporated via the PCM model .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict hydrolysis rates or binding stability .
- Machine learning : Train models on existing sulfone-carbonate reactivity data to predict regioselectivity in substitution reactions .
Basic Question: How does the sulfone group in this compound influence its stability under varying storage conditions?
Methodological Answer:
The sulfone group enhances thermal stability but increases hygroscopicity. Accelerated stability studies should include:
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for sulfones) .
- Humidity chambers : Monitor mass changes at 25°C/60% RH; use desiccants (e.g., silica gel) for long-term storage .
Advanced Question: What green chemistry principles can be applied to improve the sustainability of synthesizing this compound?
Methodological Answer:
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity .
- Catalyst recycling : Immobilize Lewis acid catalysts (e.g., ZnCl2) on mesoporous silica to reduce waste .
- Atom economy : Optimize stoichiometry to minimize excess reagents; phosgene alternatives (e.g., triphosgene) reduce toxicity .
Advanced Question: What mechanistic insights are needed to explain the compound’s degradation pathways under acidic conditions?
Methodological Answer:
- Isotopic labeling : Use <sup>18</sup>O-labeled water to trace hydrolysis sites (carbonate vs. sulfone groups) .
- Kinetic isotope effects (KIE) : Compare reaction rates of H2O vs. D2O to identify rate-determining steps .
- In-situ Raman spectroscopy : Monitor real-time bond cleavage (e.g., C-O vs. S-O) during acid exposure .
Advanced Question: How can researchers design controlled-release systems using this compound as a prodrug linker?
Methodological Answer:
- pH-sensitive release : Incorporate the carbonate moiety into polymer backbones; sulfone groups enhance hydrolytic stability at neutral pH but degrade in acidic environments (e.g., tumor sites) .
- Enzyme-triggered systems : Functionalize with peptide substrates cleavable by target proteases (e.g., MMP-9) .
- In-vivo tracking : Label with <sup>19</sup>F MRI probes to monitor release kinetics in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
